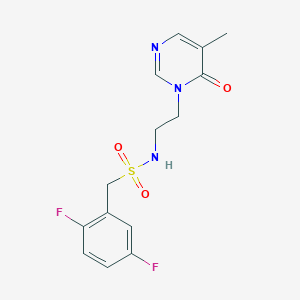
1-(2,5-difluorophenyl)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-difluorophenyl)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H15F2N3O3S and its molecular weight is 343.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,5-difluorophenyl)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)methanesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C14H16F2N4O2S
- Molecular Weight : 350.36 g/mol
This compound features a difluorophenyl moiety and a pyrimidine derivative, which are known to enhance biological activity through various mechanisms.
The primary mechanism of action for this compound involves the inhibition of specific enzymes or pathways that are crucial for cell proliferation and survival. Preliminary studies suggest that the compound may act as an inhibitor of kinesin spindle protein (KSP) , which plays a significant role in mitosis. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values varied across different cell lines, indicating selective potency. For example:
- MCF-7: 0.95 µM
- HepG2: 1.20 µM
- A549: 0.75 µM
- HeLa: 0.37 µM
These findings suggest that the compound is particularly potent against HeLa cells, outperforming traditional chemotherapeutics like sorafenib.
Mechanistic Insights
Flow cytometry analysis indicated that treatment with this compound leads to an increase in apoptotic cell death in HeLa cells, with evidence showing cell cycle arrest at the sub-G1 phase. Additionally, molecular docking studies have confirmed that the compound binds effectively to the active site of KSP, further validating its role as a KSP inhibitor.
Study 1: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone. The study highlighted that tumors treated with the compound exhibited increased apoptosis as evidenced by TUNEL staining.
Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetic profile of the compound, revealing favorable absorption and distribution characteristics with minimal toxicity observed in animal models. These findings are critical for advancing the compound toward clinical trials.
特性
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c1-10-7-17-9-19(14(10)20)5-4-18-23(21,22)8-11-6-12(15)2-3-13(11)16/h2-3,6-7,9,18H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLQVAUXRTUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














